

Tannin-Based Epoxy Acrylates: A Bio-Based Alternative to Petroleum-Derived Resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisphenol A epoxy diacrylate*

Cat. No.: *B12844683*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly materials has driven research into bio-based alternatives for petroleum-derived polymers. Among these, tannin-based epoxy acrylates are emerging as a promising substitute for conventional bisphenol A (BPA)-based epoxy acrylates in various applications, including adhesives, coatings, and composites. This guide provides an objective comparison of the performance of tannin-based epoxy acrylates with their petroleum-based counterparts, supported by experimental data.

Performance Comparison

Tannin-based epoxy acrylates offer a renewable and non-toxic alternative to BPA-based resins, with performance characteristics that are competitive and, in some aspects, superior. The following tables summarize the available quantitative data for key performance metrics. It is important to note that direct side-by-side comparisons under identical testing conditions are limited in the current literature; therefore, the data presented is a compilation from various studies.

Table 1: Mechanical Properties of Tannin-Based vs. Petroleum-Based Epoxy Acrylates

Property	Tannin-Based Epoxy Acrylate	Petroleum-Based (BPA) Epoxy Acrylate	Test Standard
Shear Strength (Wood Adhesion, MPa)	10.0[1]	Not directly comparable, varies with formulation	EN 12765:2002
Tensile Strength (MPa)	Data not available in a directly comparable format	~25 - 70	ASTM D638
Young's Modulus (GPa)	Data not available in a directly comparable format	~2.0 - 3.5	ASTM D638
Elongation at Break (%)	Data not available in a directly comparable format	~3 - 6	ASTM D638

Table 2: Thermal Properties of Tannin-Based vs. Petroleum-Based Epoxy Acrylates

Property	Tannin-Based Epoxy Acrylate	Petroleum-Based (BPA) Epoxy Acrylate	Test Method
Glass Transition Temperature (Tg, °C)	Data not available	92.5[2]	DMA
Decomposition Temperature (Td, °C)	Data not available	Varies with formulation	TGA

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. The following sections outline the key experimental protocols for the synthesis and characterization of tannin-based epoxy acrylates.

Synthesis of Tannin-Based Epoxy Acrylate

The synthesis is a two-step process involving the glycidylation of tannin followed by acylation.

1. Synthesis of Glycidyl Ether Tannin (GET)[1][3]

- Materials: Mimosa (Acacia mearnsii) bark tannin extract, epichlorohydrin, sodium hydroxide (NaOH), acetone, water.
- Procedure:
 - Dissolve epichlorohydrin (15 g) in water (10 g) at room temperature with mechanical stirring for 30 minutes.
 - Transfer the mixture to a three-neck round-bottomed flask equipped with a reflux condenser and add tannin (3 g).
 - Heat the mixture to 80 °C with continuous mechanical stirring.
 - Add a 20 wt% aqueous NaOH solution (4.5 g) dropwise using a dropping funnel while maintaining stirring.
 - After the addition is complete, continue the reaction for the desired duration (e.g., 8-12 hours).
 - After cooling, re-dissolve the reaction product in acetone (40 mL) and filter it through a 1 µm glass-fiber filter.
 - Evaporate the filtrate under vacuum at 90 °C under reduced pressure. Repeat this dissolution and evaporation step twice to obtain the final glycidyl ether tannin (GET) product.

2. Synthesis of Tannin Epoxy Acrylate[1][4]

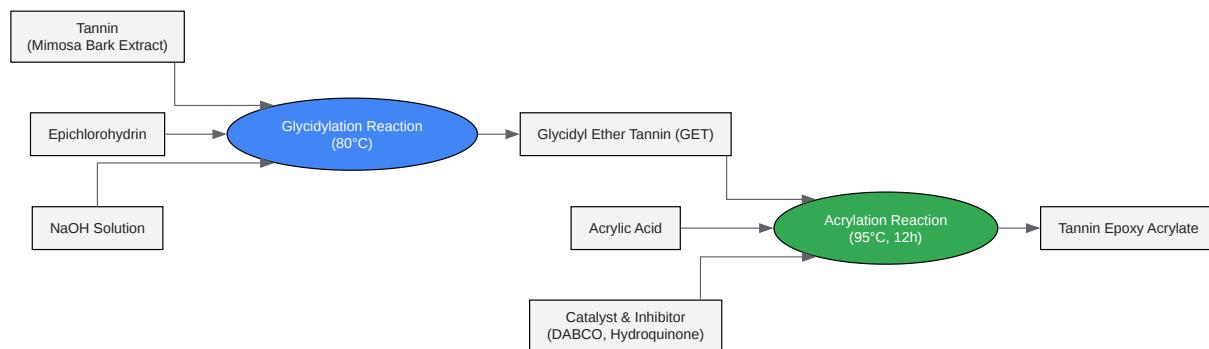
- Materials: Glycidyl ether tannin (GET), acrylic acid, hydroquinone (inhibitor), 1,4-diazabicyclo[4.4.4]octane (DABCO, catalyst).
- Procedure:

- In a reaction vessel, dissolve acrylic acid (1.5 mL) in hydroquinone (0.04 g) and DABCO (0.06 g).
- Add the GET resin to this mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80 °C or 95 °C) under constant stirring for a specific duration (e.g., 8 or 12 hours).
- The progress of the reaction can be monitored by determining the epoxy and acid values of the resin at different time intervals.

Characterization Methods

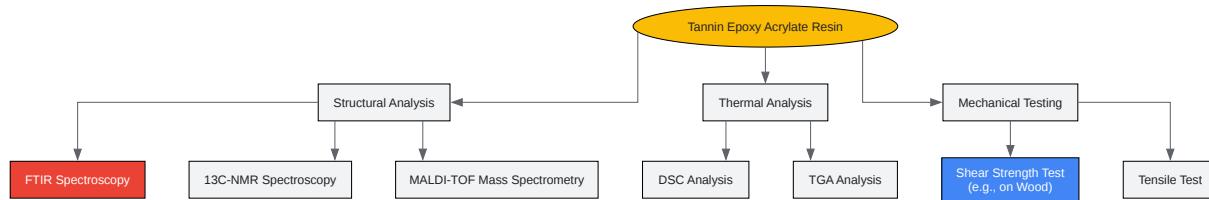
1. Fourier Transform Infrared (FTIR) Spectroscopy[1][3]

- Objective: To confirm the chemical structure of the synthesized resins by identifying characteristic functional groups.
- Procedure:
 - Obtain a small sample of the resin.
 - Place the sample on the ATR crystal of the FTIR spectrometer.
 - Record the spectrum in the range of 4000-600 cm⁻¹.
 - Analyze the spectra for the disappearance of the oxirane ring peaks (around 915 cm⁻¹ and 835 cm⁻¹) and the appearance of peaks corresponding to the acrylate group (e.g., C=C stretching).[1][5][6][7]


2. Mechanical Testing: Wood Block Shear Strength[1]

- Objective: To evaluate the adhesive strength of the tannin-based epoxy acrylate on a wood substrate.
- Standard: Based on EN 12765:2002.
- Procedure:

- Prepare wood blocks (e.g., beech wood) preconditioned to a specific moisture content (e.g., 8%).
- Apply the adhesive to the bonding surface of the wood blocks at a specific application rate (e.g., 200 g/m²).
- Press the two blocks together, ensuring a thin and uniform glue line (≤ 0.1 mm).
- Cure the bonded samples under specified conditions (e.g., 60 °C for 24 hours).
- After curing, subject the specimens to a shear force using a universal testing machine until failure.
- Calculate the shear strength by dividing the maximum force at failure by the bonded area.


Visualizing Workflows and Pathways

Diagrams are provided to illustrate the key processes involved in the synthesis and characterization of tannin-based epoxy acrylates.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for tannin-based epoxy acrylate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of tannin-based epoxy acrylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. denamer.nsm-na.com [denamer.nsm-na.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. atlantis-press.com [atlantis-press.com]

- To cite this document: BenchChem. [Tannin-Based Epoxy Acrylates: A Bio-Based Alternative to Petroleum-Derived Resins]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12844683#tannin-based-epoxy-acrylates-as-a-bio-based-alternative\]](https://www.benchchem.com/product/b12844683#tannin-based-epoxy-acrylates-as-a-bio-based-alternative)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com